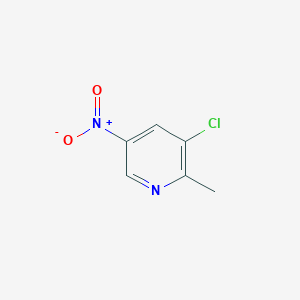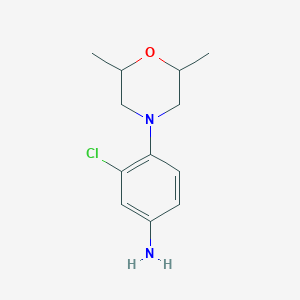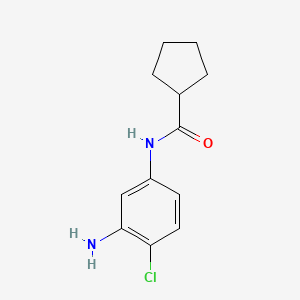
1-(1-Chloroethyl)-2,3-dimethylbenzene
説明
“1-Chloroethyl chloroformate” and “(1-Chloroethyl)benzene” are related chemical compounds . They can be used to form protecting groups and as N-dealkylating agents .
Synthesis Analysis
The synthesis of “1-Chloroethyl chloroformate” involves the reaction of benzene with ethylene chloride in the presence of a Lewis acid catalyst, such as aluminum chloride . The reaction produces “1-Chloroethyl chloroformate” and hydrogen chloride as by-products .
Molecular Structure Analysis
The molecular structure of “(1-Chloroethyl)benzene” consists of a benzene ring attached to a chloroethyl group . The molecular formula is C8H9Cl .
Chemical Reactions Analysis
Application of alkyl chloroformates (RCF), under conditions discovered more than a decade ago, met such criteria. Instantaneous conversion of hydrophilic compounds to organophilic ones became often an integral part of sample preparation procedures with negligible time and costs required .
Physical And Chemical Properties Analysis
“(1-Chloroethyl)benzene” has a molecular weight of 140.61 g/mol . It is soluble in most organic solvents, including chloroform, acetone, and ether, but insoluble in water .
科学的研究の応用
Electrophilic Substitution and Arylation
1-(1-Chloroethyl)-2,3-dimethylbenzene has been studied for its potential in electrophilic substitution reactions. A study by Fischer and Greig (1974) explored the reaction of 1-chloro-2,3-dimethylbenzene with nitric acid, leading to the formation of specific acetate derivatives. This research highlights the compound's utility in the generation of complex biphenyl structures (Fischer & Greig, 1974).
Oxidation and Ignition Kinetics
The oxidation and ignition kinetics of similar compounds, such as 1,2-dimethylbenzene, have been extensively studied. Gaïl et al. (2008) conducted experiments to understand the concentration profiles of reactants and products under various temperature conditions, which is crucial for industrial and chemical processes involving these types of compounds (Gaïl et al., 2008).
Chromatographic Separation and Analysis
1-(1-Chloroethyl)-2,3-dimethylbenzene and its derivatives have been studied in the context of chromatography. Bermejo, Blanco, and Guillén (1985) investigated the chromatographic separation of chloro derivatives of dimethylbenzene, providing insights into their physical and chemical properties (Bermejo, Blanco, & Guillén, 1985).
Bromination and Derivative Synthesis
Research by Aitken et al. (2016) explored the bromination of dimethylbenzene derivatives, revealing pathways to synthesize various sulfur-functionalized benzoquinones. This study demonstrates the compound's utility in creating diverse chemical structures (Aitken et al., 2016).
Structural Analysis in Liquid State
Drozdowski (2006) conducted a structural analysis of liquid dimethylbenzene, providing detailed insights into the molecular structure and interactions. This research is vital for understanding the behavior of such compounds in their liquid state (Drozdowski, 2006).
Safety and Hazards
特性
IUPAC Name |
1-(1-chloroethyl)-2,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl/c1-7-5-4-6-10(8(7)2)9(3)11/h4-6,9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZFALDMBXRELM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598582 | |
| Record name | 1-(1-Chloroethyl)-2,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60907-88-2 | |
| Record name | 1-(1-Chloroethyl)-2,3-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60907-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Chloroethyl)-2,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B1357392.png)


![Benzoic acid, 4-[2-(2-propenyloxy)ethoxy]-](/img/structure/B1357398.png)







![N-[4-(aminomethyl)phenyl]propanamide](/img/structure/B1357427.png)

![3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1357435.png)